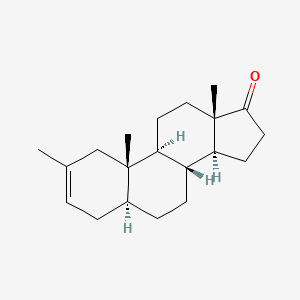
2-Methyl-5alpha-androst-2-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5alpha-androst-2-en-17-one is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is an endogenous, naturally occurring compound that is also a metabolite of dehydroepiandrosterone (DHEA) in the body . This compound is known for its anabolic properties and has been studied for various applications in scientific research.
Preparation Methods
The preparation of 2-Methyl-5alpha-androst-2-en-17-one involves several synthetic routes. One common method includes the use of a loaded heteropoly acid catalyst. The process involves refluxing epiandrosterone in an organic solvent under the catalysis of the supported heteropoly acid catalyst to obtain 5alpha-androstane-2-alkene-17-ketone and its isomers. The pure product is then obtained by ethanol recrystallization . This method is efficient, with yields reaching over 90% and high purity levels, making it suitable for industrial production.
Chemical Reactions Analysis
2-Methyl-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Methyl-5alpha-androst-2-en-17-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2-Methyl-5alpha-androst-2-en-17-one involves its interaction with androgen receptors in the body. As a derivative of dihydrotestosterone (DHT), it binds to androgen receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of muscle mass and strength.
Comparison with Similar Compounds
2-Methyl-5alpha-androst-2-en-17-one is similar to other anabolic-androgenic steroids, such as desoxymethyltestosterone (17alpha-methyl-5alpha-androst-2-en-17beta-ol). it is unique in its specific structure and properties. Similar compounds include:
Desoxymethyltestosterone: Known for its anabolic properties and used as a performance-enhancing drug.
Dihydrotestosterone (DHT): A naturally occurring androgen that plays a key role in the development of male characteristics.
Dehydroepiandrosterone (DHEA): A precursor to other steroid hormones, including testosterone and estrogen.
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-17H,5-12H2,1-3H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
InChI Key |
NSDSMSIUAXSONQ-YLQUGHGXSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C1)C)C |
Canonical SMILES |
CC1=CCC2CCC3C4CCC(=O)C4(CCC3C2(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















